molecular formula C20H24N2O2 B207903 DIHYDROCONDYLOCARPINE CAS No. 6711-69-9

DIHYDROCONDYLOCARPINE

Cat. No.: B207903
CAS No.: 6711-69-9
M. Wt: 324.4 g/mol
InChI Key: RLAKWLFUMAABBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Tubotaiwine interacts with various biomolecules in the body. It has been observed to regulate systolic, diastolic, and mean arterial blood pressure in Cd-exposed rats . It also promotes vascular responsiveness to phenylephrine (Phe), acetylcholine (ACh), and sodium nitroprusside (SNP), and reverses Cd-mediated decrease in endothelial nitric oxide synthase (eNOS) and increase in inducible nitric oxide synthase (iNOS) expression .

Cellular Effects

Tubotaiwine has significant effects on various types of cells and cellular processes. It reduces the number of smooth muscle cells, decreases collagen content, and promotes the content of elastin in aortic artery walls . It also suppresses Cd-induced increase in matrix metalloproteinase-2 (MMP-2) and MMP-9 in rat aortic artery tissues .

Molecular Mechanism

At the molecular level, Tubotaiwine exerts its effects through various mechanisms. It inhibits oxidative stress and increases vascular remodeling . It also effectively reverses the increase in superoxide anion (O2–), urinary nitrate/nitrite, malondialdehyde (MDA), carbonyl level, and the decrease in glutathione (GSH) production in rat blood and thoracic aorta tissues caused by Cd exposure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tubotaiwine change over time. It has been observed to reduce Cd-induced increase in blood, liver, heart, and kidney tissue Cd content in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of Tubotaiwine vary with different dosages in animal models. It has been found to suppress Cd-induced hypertension in rats by reducing arterial stiffness, inhibiting oxidative stress, and increasing vascular remodeling .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of tubotaiwine involves multiple steps starting from tryptamine. One reported method includes eleven stages, utilizing an intermediate involved in the synthesis of geissoschizoline . The synthetic route typically involves the formation of the indole core, followed by the construction of the monoterpenoid framework.

Industrial Production Methods

Most studies focus on laboratory-scale synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions

DIHYDROCONDYLOCARPINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of tubotaiwine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux and chromatography .

Major Products Formed

Major products formed from the reactions of tubotaiwine include various epoxide derivatives and substituted indole alkaloids. These products are often studied for their enhanced or altered biological activities .

Comparison with Similar Compounds

Similar Compounds

DIHYDROCONDYLOCARPINE is structurally similar to other indole alkaloids, such as:

Uniqueness

What sets tubotaiwine apart from these similar compounds is its unique epoxide functionality at C-19 and C-20, which contributes to its distinct biological activities . Additionally, tubotaiwine’s specific interactions with adenosine receptors and its selective activity against certain biological targets further highlight its uniqueness .

Conclusion

This compound is a fascinating indole alkaloid with a complex structure and diverse biological activities. Its synthesis, chemical reactions, and potential applications in various fields make it a compound of significant interest for scientific research. Continued studies on tubotaiwine and its derivatives will likely uncover new insights into its mechanisms of action and potential therapeutic uses.

Properties

IUPAC Name

methyl 18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAKWLFUMAABBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986139
Record name Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6711-69-9
Record name Tubotaiwine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIHYDROCONDYLOCARPINE
Reactant of Route 2
DIHYDROCONDYLOCARPINE
Reactant of Route 3
DIHYDROCONDYLOCARPINE
Reactant of Route 4
Reactant of Route 4
DIHYDROCONDYLOCARPINE
Reactant of Route 5
Reactant of Route 5
DIHYDROCONDYLOCARPINE
Reactant of Route 6
DIHYDROCONDYLOCARPINE
Customer
Q & A

Q1: What is the molecular formula and weight of tubotaiwine?

A1: Tubotaiwine has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.

Q2: How was tubotaiwine's structure confirmed?

A2: The structure of tubotaiwine was elucidated and confirmed using various spectroscopic techniques including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, UV spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). []

Q3: Have there been any total syntheses of tubotaiwine?

A3: Yes, several total syntheses of tubotaiwine have been reported. One approach utilized tryptamine as a starting material and involved eleven steps. [] Another strategy began with the tetracyclic intermediate and relied on the construction of the C(7)-quaternary center and the introduction of the C(16)-methoxycarbonyl substituent. [, ] The first enantioselective total syntheses of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine were accomplished using (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one as a key intermediate. []

Q4: What is the stereochemistry of the natural product tubotaiwine?

A4: The relative configuration at the C(20) ethyl side chain junction in tubotaiwine has been confirmed as S through two-dimensional, high-field NMR methods. [, ]

Q5: What are the natural sources of tubotaiwine?

A5: Tubotaiwine has been isolated from various plant species, primarily those belonging to the Apocynaceae family. Some of the notable sources include:

  • Conopharyngia johnstonii []
  • Tabernaemontana divaricata [, ]
  • Tabernaemontana pachysiphon [, ]
  • Strempeliopsis strempelioides []
  • Tabernaemontana elegans [, , ]
  • Rauwolfia serpentina x Rhazya stricta (somatic hybrid cell culture) []
  • Pleiocarpa bicarpellata []
  • Alstonia angustiloba []
  • Stemmadenia tomentosa []
  • Aspidosperma spruceanum [, ]
  • Rhazya stricta []
  • Kopsia hainanensis []
  • Haplophyton crooksii []
  • Strychnos angolensis []
  • Aspidosperma macrocarpon []
  • Aspidosperma pyrifolium []
  • Alstonia scholaris []
  • Vallesia glabra []

Q6: Are there alternative methods to extract tubotaiwine besides traditional methods from plants?

A6: Yes, cell suspension cultures have been explored as a potential alternative source of tubotaiwine. For instance, a suspension culture of Tabernaemontana divaricata was found to produce significant amounts of tubotaiwine. [] Similarly, callus cultures of Tabernaemontana elegans were also reported to synthesize tubotaiwine. []

Q7: What are the reported biological activities of tubotaiwine?

A7: Tubotaiwine has demonstrated various biological activities, including:

  • Antiplasmodial activity: Notably, tubotaiwine exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. []
  • Antibacterial activity: Tubotaiwine has shown inhibitory activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []
  • Cytotoxicity: It has demonstrated cytotoxic activity against various cancer cell lines, including chronic myelogenous leukemia (K562), human gastric carcinoma (SGC-7901), and human hepatoma (SMMC-7721) cells. []
  • Antiparasitic activity: Studies have shown tubotaiwine's potential against parasites like Trypanosoma cruzi and Leishmania infantum. []
  • Acetylcholinesterase inhibition: Tubotaiwine has been reported to inhibit acetylcholinesterase activity in vitro. []
  • Potential in hypertension: Research suggests tubotaiwine may offer protective effects against cadmium-induced hypertension in rats by potentially reducing arterial stiffness and vascular remodeling. []

Q8: Has tubotaiwine been investigated for its antileishmanial activity?

A8: Yes, in silico studies have investigated the potential of tubotaiwine as an antileishmanial agent. Molecular docking simulations suggested that tubotaiwine interacts competitively with key Leishmania targets, such as PTR1. These results highlight tubotaiwine's potential for further investigation as a lead compound for antileishmanial drug development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.